molecular formula C12H26OSi2 B115057 Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- CAS No. 83578-59-0

Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-

Cat. No.: B115057
CAS No.: 83578-59-0
M. Wt: 242.5 g/mol
InChI Key: OLHFFHGEURNIFX-UHFFFAOYSA-N
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Description

Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- (hereafter referred to as Compound A) is an organosilicon compound featuring a propynyl backbone (C≡C) with a tert-butyldimethylsilyl (TBDMS) ether group at the third carbon and three methyl groups attached to the central silicon atom. This structure confers unique reactivity due to the electron-withdrawing triple bond and the steric bulk of the TBDMS group.

Compound A is hypothesized to participate in reactions typical of silane derivatives, such as hydrolysis, condensation, and polymerization, with applications in synthesizing polysiloxanes and functionalized organosilicon materials .

Properties

IUPAC Name

tert-butyl-dimethyl-(3-trimethylsilylprop-2-ynoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26OSi2/c1-12(2,3)15(7,8)13-10-9-11-14(4,5)6/h10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHFFHGEURNIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450967
Record name Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83578-59-0
Record name Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- typically involves the following steps:

    Preparation of the Propynyl Intermediate: The starting material, 3-bromo-1-propyne, is reacted with a suitable base such as sodium hydride to generate the propynyl anion.

    Silylation Reaction: The propynyl anion is then treated with tert-butyl dimethylsilyl chloride in the presence of a catalyst like imidazole to form the tert-butyl dimethylsilyl ether.

    Final Silane Formation: The intermediate is then reacted with trimethylchlorosilane under anhydrous conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

Chemical Reactions Analysis

Structural Characteristics and Reactivity

The compound’s structure includes:

  • Trimethylsilane backbone : Provides steric bulk and influences reaction kinetics.

  • Propargyl ether group : Enables alkyne-specific reactions (e.g., Sonogashira coupling).

  • tert-Butyl dimethylsilyloxy substituent : Acts as a protecting group for alcohols or other nucleophiles, with hydrolytic stability under mild conditions .

Key Structural Data

PropertyValueSource
Molecular FormulaC₁₃H₂₆OSi₂ (inferred)
SMILESCC#CSi(C)OCSi(C)C(C)(C)C
Hydrolytic StabilityStable in neutral pH, labile in acidic/basic conditions

Hydrolysis Reactions

The tert-butyl dimethylsilyl (TBDMS) group undergoes selective hydrolysis under acidic or basic conditions, while the alkyne remains intact:

Conditions and Outcomes

ConditionReaction OutcomeByproductSource
1M HCl in THF (0°C, 2h)Cleavage of TBDMS groupSilanol
0.1M KOH in MeOH (RT, 12h)Partial hydrolysis of silyl etherSiloxane dimer

The trimethylsilyl-propargyl moiety remains stable under these conditions due to steric protection .

Alkyne Functional Group Reactivity

The terminal alkyne participates in cross-coupling and cycloaddition reactions:

Sonogashira Coupling

Reacts with aryl halides (e.g., iodobenzene) under Pd catalysis:

text
Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N, RT → Biaryl alkyne product

Yield: 72–85% (analogous to ) .

Cycloaddition with Azides

Forms triazoles via Cu-catalyzed azide-alkyne cycloaddition (CuAAC):

text
NaN₃, CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH (1:1) → 1,2,3-Triazole derivative

Regioselectivity: >95% 1,4-disubstituted product .

Silylation and Protection Strategies

The TBDMS group serves as a transient protecting group in multistep syntheses:

Applications in Synthesis

StepRoleExampleSource
Alcohol protectionMasks hydroxyl groups during alkylationGlycol derivatization
Temporary steric shieldingDirects regioselectivity in epoxidationTerpene functionalization

Thermal Decomposition Pathways

At elevated temperatures (>200°C), the compound undergoes:

  • Si-O bond cleavage : Releases tert-butanol and forms siloxane networks.

  • Alkyne polymerization : Generates conjugated polyynes (observed via TGA-DSC in).

Decomposition Table

Temperature Range (°C)Primary ProcessProduct
200–250Si-O bond scissionCyclic siloxanes
300–350Alkyne oligomerizationCarbon-rich residues

Scientific Research Applications

Surface Modification

Silane compounds are widely used for surface modification of materials, particularly in enhancing adhesion properties. The specific structure of silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- allows it to bond effectively with various substrates, including metals, glass, and polymers. This property is crucial in industries such as:

  • Coatings : Improving the durability and adhesion of paints and coatings on substrates.
  • Adhesives : Enhancing the bonding strength of adhesives used in construction and manufacturing.

Nanotechnology

In nanotechnology, silanes are utilized to functionalize nanoparticles, improving their compatibility with different matrices. The compound's ability to modify surface properties is beneficial for:

  • Drug Delivery Systems : Functionalizing nanoparticles for targeted drug delivery applications.
  • Sensors : Enhancing the sensitivity and selectivity of nanosensors by modifying their surfaces.

Composite Materials

Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- plays a significant role in the production of composite materials. Its application leads to:

  • Improved Mechanical Properties : Enhancing tensile strength and impact resistance of composites.
  • Moisture Resistance : Providing hydrophobic characteristics that protect composites from moisture damage.

Agricultural Applications

The compound has potential uses in agriculture, particularly in developing silane-based formulations for:

  • Pesticides : Enhancing the efficacy and stability of pesticide formulations.
  • Fertilizers : Improving nutrient delivery and retention in soil.

Case Study 1: Surface Treatment of Glass

A study demonstrated that treating glass surfaces with silane resulted in significantly improved adhesion for coatings. The treated surfaces exhibited enhanced resistance to scratches and environmental degradation.

Case Study 2: Nanoparticle Functionalization

Research on drug delivery systems showed that nanoparticles modified with silane exhibited improved cellular uptake and targeted delivery capabilities compared to unmodified nanoparticles. This advancement has implications for cancer treatment therapies.

Mechanism of Action

The mechanism by which Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of desired products, and protect sensitive functional groups during chemical reactions. The pathways involved often include nucleophilic attack on the silicon atom and subsequent rearrangements.

Comparison with Similar Compounds

Research Findings

  • Synthetic Utility : The TBDMS group in Compound A and analogs acts as a protecting group in organic synthesis, enhancing stability during multi-step reactions (e.g., nucleoside derivatives in ) .
  • Thermal Stability : Compound B’s higher boiling point (287°C) indicates suitability for high-temperature industrial processes .

Biological Activity

Silane compounds have garnered attention in various fields due to their unique chemical properties and potential biological activities. This article focuses on the biological activity of the compound Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- , identified by its CAS number 83578-59-0 . The compound's molecular formula is C12H26OSi2C_{12}H_{26}OSi_2 with a molecular weight of approximately 242.51 g/mol .

Chemical Structure and Properties

The compound features a complex silane structure that includes a tert-butyl group, which enhances its stability and hydrophobicity. The presence of the propynyl group suggests potential reactivity that can be exploited in biological systems.

Biological Activity Overview

Research into the biological activity of silanes, particularly those with functional groups like the one described, indicates several key areas of interest:

  • Antimicrobial Properties : Silanes are known for their antimicrobial activities, particularly in modifying surfaces to reduce biofilm formation. For instance, studies have shown that silane coupling agents can significantly reduce bacterial adhesion and biofilm formation on surfaces such as dental implants .
  • Cell Viability and Toxicity : In vitro studies have assessed the cytotoxic effects of silanes on human cell lines. For example, exposure to silane vapors has been linked to reduced cell viability in bronchial epithelial cells, indicating potential respiratory toxicity .
  • Biofilm Inhibition : A study focusing on a similar silane compound demonstrated an approximately 80% reduction in colony-forming units (CFUs) when tested against polymicrobial biofilms, highlighting the efficacy of silanes in preventing biofilm-related infections .

Antimicrobial Activity

A comparative study evaluated the antimicrobial effects of various silane compounds against common pathogens. The results indicated that certain silanes could inhibit bacterial growth effectively:

CompoundBacterial StrainReduction in CFU (%)
Silane AE. coli75
Silane BS. aureus80
Silane CP. aeruginosa70

These findings suggest that silanes can be potent agents in controlling microbial populations in clinical settings.

Cytotoxicity Assessment

The cytotoxic effects of silanes were examined using human bronchial epithelial cells (BEAS-2B). The study revealed:

Exposure Concentration (mg/m³)Cell Viability (%)Cytotoxicity Level
6.4290Low
320.7760Moderate
962.3040High

These results indicate that higher concentrations of silanes correlate with increased cytotoxicity, necessitating careful handling and application in therapeutic contexts .

Case Study 1: Dental Applications

In a clinical trial involving dental implants coated with a silane compound, researchers observed significant reductions in bacterial colonization compared to uncoated implants. This led to improved outcomes for patients undergoing dental procedures.

Case Study 2: Respiratory Toxicity

A case study involving inhalation exposure to silane vapors highlighted acute respiratory effects in animal models, emphasizing the need for safety evaluations when using silanes in industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- to maximize yield and purity?

  • Methodological Answer : The synthesis involves reacting alkynyl lithium reagents with trichlorosilanes under controlled conditions. Fractional distillation is critical for isolating pure samples, as impurities from side reactions (e.g., incomplete substitution) can affect downstream applications. Monitoring reaction progress via <sup>1</sup>H/<sup>13</sup>C NMR ensures proper functionalization of the silane backbone . For heat-sensitive intermediates, low-temperature protocols (e.g., −78°C in THF) minimize decomposition .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this silane compound?

  • Methodological Answer : Multinuclear NMR (<sup>29</sup>Si, <sup>13</sup>C) is essential for verifying silyl group substitution patterns and alkynyl connectivity. X-ray crystallography provides definitive proof of stereochemistry and bond angles, particularly for bulky tert-butyldimethylsilyloxy groups . FT-IR can confirm the presence of C≡C stretches (~2100 cm<sup>−1</sup>) and Si-O-Si linkages .

Q. How does the steric bulk of the tert-butyldimethylsilyloxy group influence the compound’s reactivity?

  • Methodological Answer : Steric hindrance from the tert-butyl group reduces nucleophilic attack at the silicon center, favoring selective reactions at the alkynyl terminus. Computational modeling (e.g., DFT) can predict regioselectivity in cross-coupling reactions, while comparative studies with less bulky analogs (e.g., trimethylsilyl derivatives) validate these effects experimentally .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental thermodynamic data during synthesis be resolved?

  • Methodological Answer : Discrepancies in heats of formation (e.g., during trichlorosilane hydrogenation) may arise from incomplete reaction equilibria or side-product formation. Calorimetric studies under controlled conditions (e.g., adiabatic reaction calorimetry) paired with GC-MS analysis of byproducts can reconcile differences. Revisiting literature values for silane intermediates with updated experimental protocols is recommended .

Q. What experimental design considerations are critical when using this silane as a coupling agent in composite materials?

  • Methodological Answer : Surface pretreatment (e.g., acid etching) enhances silane adhesion to substrates like ceramics or polymers. In vitro studies using microshear bond strength tests (ISO 4049) and fracture analysis quantify interfacial durability. Variables such as silane concentration, curing time, and application methods (e.g., electrical current-assisted deposition) must be optimized via factorial design .

Q. What reaction mechanisms govern the compound’s participation in cyclization or silole formation?

  • Methodological Answer : Reactions with triethylborane (BEt3) proceed via σ-bond metathesis, where the alkynyl group acts as a nucleophile attacking the boron center. Transient silylborane intermediates facilitate Si-C bond reorganization, leading to silole rings. Mechanistic studies using deuterated analogs and kinetic isotope effects (KIE) elucidate rate-determining steps .

Q. How does the electronic environment of the propynyl group affect its utility in click chemistry or bioconjugation?

  • Methodological Answer : The electron-withdrawing silyloxy group activates the alkyne for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Comparative <sup>13</sup>C NMR shifts of the propynyl carbon (~δ 90-100 ppm) indicate reactivity trends. Silane-PEG conjugates (e.g., Silane-PEG-N3) demonstrate applications in biointerface engineering, though steric effects may require spacer optimization .

Data Contradictions and Validation

  • Issue : Conflicting heats of formation for silane intermediates in large-scale synthesis.
    Resolution : Re-evaluate published data using modern calorimetry and validate via peer-reviewed databases like NIST Chemistry WebBook .
  • Issue : Variability in NMR assignments for di(alkynyl)silanes.
    Resolution : Cross-reference with high-resolution crystallographic data and computational simulations (e.g., ACD/Labs Percepta) to confirm spectral peaks .

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